molecular formula C28H35N3O3 B2584536 4-(tert-butyl)-N-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzamide CAS No. 887212-47-7

4-(tert-butyl)-N-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzamide

Cat. No. B2584536
CAS RN: 887212-47-7
M. Wt: 461.606
InChI Key: CCHHYIVRIAPJHE-UHFFFAOYSA-N
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Description

4-(tert-butyl)-N-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C28H35N3O3 and its molecular weight is 461.606. The purity is usually 95%.
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Scientific Research Applications

Alzheimer’s Disease Treatment

One study focuses on synthesizing a series of benzamides, including those with structural similarities to the compound , as potential therapeutic agents for Alzheimer’s disease. These compounds were evaluated for their enzyme inhibition activity against butyrylcholinesterase, a target for Alzheimer’s treatment. The study found that certain derivatives exhibited excellent inhibition, suggesting the potential for these compounds in therapeutic applications for neurodegenerative diseases (Hussain et al., 2016).

Dopamine D3 Receptor Ligands

Another line of research investigated the structure-affinity relationship of N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides, aiming to find compounds with high affinity for dopamine D3 receptors. This study is particularly relevant as it explores modifications to enhance selectivity and binding affinity, which are crucial for developing drugs with fewer side effects and improved efficacy in treating psychiatric disorders (Leopoldo et al., 2002).

Crystal Structure and Reactivity Studies

Research into the crystal structure, Hirshfeld surface analysis, and density functional theory (DFT) calculations of novel piperazine derivatives provides insight into the molecular interactions and stability of such compounds. These studies are foundational for understanding the chemical and physical properties of potential pharmaceuticals, further emphasizing the importance of structural analysis in drug design (Kumara et al., 2017).

Antimicrobial Activities

The antimicrobial potential of novel 1,2,4-triazole derivatives, including those with structural features similar to 4-(tert-butyl)-N-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzamide, was evaluated, showing good to moderate activities against various microorganisms. Such studies underscore the broader applicability of this compound class in developing new antimicrobials (Bektaş et al., 2007).

Synthesis and Characterization for Material Science

In material science, the synthesis and properties of ortho-linked polyamides based on bis(ether amine) derived from 4-tert-butylcatechol, related to the core structure of the discussed compound, illustrate the utility of such chemical frameworks beyond pharmacology. These materials exhibit desirable thermal and mechanical properties, showcasing the compound's relevance in creating advanced materials (Hsiao et al., 2000).

properties

IUPAC Name

4-tert-butyl-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35N3O3/c1-28(2,3)22-9-7-21(8-10-22)27(32)29-20-25(26-6-5-19-34-26)31-17-15-30(16-18-31)23-11-13-24(33-4)14-12-23/h5-14,19,25H,15-18,20H2,1-4H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCHHYIVRIAPJHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(tert-butyl)-N-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzamide

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